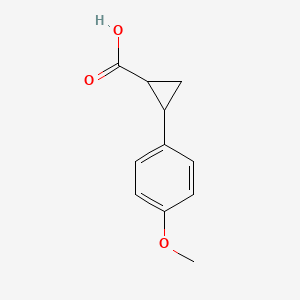

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Descripción

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 16728-01-1) is a cyclopropane derivative featuring a carboxylic acid group at position 1 and a 4-methoxyphenyl substituent at position 2 of the strained cyclopropane ring. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol . This compound is utilized in organic synthesis and pharmaceutical research due to the unique reactivity of the cyclopropane ring and the electronic effects of the methoxy group. The cyclopropane ring’s strain enhances its participation in ring-opening reactions, while the 4-methoxyphenyl group contributes to solubility and binding interactions in biological systems .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-8-4-2-7(3-5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTYOCDEILYYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499204, DTXSID80901405 | |

| Record name | 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_517 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92016-94-9 | |

| Record name | 2-(4-Methoxyphenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92016-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a synthetic organic compound belonging to the class of cyclopropanecarboxylic acids. Its structure features a cyclopropane ring substituted with a carboxylic acid group at position 1 and a 4-methoxyphenyl group at position 2. This compound has garnered interest for its potential biological activities, particularly in pharmacological applications.

- Molecular Formula : CHO

- Molecular Weight : 210.24 g/mol

- IUPAC Name : this compound

The cyclopropane structure contributes to the unique reactivity profile of this compound, influencing its interactions in biological systems.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes findings related to various derivatives and their biological activities:

Study on Anticancer Activity

A study conducted on various cyclopropanecarboxylic acid derivatives showed that this compound exhibited effective inhibition against U937 human myeloid leukemia cells. The mechanism was linked to its ability to induce apoptosis selectively in cancer cells while sparing normal cells .

In Vivo Studies

In vivo experiments have demonstrated the potential of cyclopropane derivatives in reducing tumor growth in xenograft models. While specific data on this compound is limited, related compounds have shown promise in similar studies, suggesting a need for further exploration of this compound's therapeutic potential .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways selectively in malignant cells.

Understanding these mechanisms can aid in the development of targeted therapies utilizing this compound or its derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C11H12O3

- Molecular Weight : 196.21 g/mol

- IUPAC Name : 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

The compound features a cyclopropane ring attached to a phenyl group that carries a methoxy substituent. The presence of the carboxylic acid functional group (-COOH) enhances its reactivity, making it suitable for various chemical transformations.

Pharmaceutical Research

This compound has been explored for its potential as an anti-estrogenic agent . Derivatives of this compound are being studied for their ability to interact with estrogen receptors, which could lead to new treatments for hormone-related conditions. Research indicates that similar compounds exhibit significant biological activity against cancer cell lines .

The compound's structural similarity to naturally occurring phenolic compounds suggests potential biological relevance. Interaction studies have indicated that it may bind to biological targets involved in pain and inflammation pathways, similar to other cyclopropane derivatives that have shown activity against cyclooxygenase enzymes .

Structure-Activity Relationship (SAR) Studies

Research has focused on the SAR of cyclopropanecarboxylic acids, including this compound, to understand how variations in structure influence biological activity. This includes examining the effects of different substituents on the phenyl ring and their implications for pharmacological efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Methoxy substitution enhances biological activity |

| Phenylcyclopropanecarboxylic acid | Structure | Different substituents, primarily used in pharma |

| 3-(3-Phenoxyphenyl)propanoic acid | Structure | Contains propanoic acid; studied for anti-inflammatory properties |

This table illustrates the diversity within the cyclopropane carboxylic acids family while highlighting the unique structural components of this compound that may contribute to its distinct biological activities and applications.

Case Studies

Recent studies have evaluated the effects of derivatives of this compound on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation without cytotoxic effects on healthy cells. For instance, compounds derived from this structure showed effective inhibition on U937 human myeloid leukemia cells while sparing normal cell lines .

Comparación Con Compuestos Similares

Structural Analogs and Key Properties

The following table summarizes structural analogs, highlighting variations in substituents and their physicochemical properties:

Electronic and Steric Effects

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy group in the reference compound is electron-donating, increasing electron density on the phenyl ring and slightly reducing the acidity of the carboxylic acid (predicted pKa ~4.67 for analogs ).

- In contrast, the trifluoromethyl group in 2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (CAS: 2262-03-5) is strongly electron-withdrawing, lowering the pKa of the carboxylic acid and enhancing metabolic stability .

- The trans configuration further restricts rotational freedom .

Solubility and Reactivity Trends

- Lipophilicity :

- Reactivity :

- The methoxycarbonyl derivative (CAS: 1094479-66-9) exhibits dual reactivity: the ester group can undergo hydrolysis, while the carboxylic acid participates in salt formation .

Métodos De Preparación

Asymmetric Cyclopropanation Using Copper Catalysts

A modern and efficient method utilizes copper(II) bis(trifluoromethanesulfonate) as a catalyst and a chiral ligand (2,2'-isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]) to achieve asymmetric cyclopropanation of 4-methoxystyrene with a diazo compound. The process is typically performed in chloroform under an inert atmosphere for 5 hours. The resulting cyclopropane ester is then reduced using triethylsilane and trifluoroacetic acid in dichloromethane for 1.5 hours to yield the target acid.

Key Data Table: Copper-Catalyzed Asymmetric Cyclopropanation

| Step | Reagents & Conditions | Time | Product (Yield) |

|---|---|---|---|

| 1 | Copper(II) bis(trifluoromethanesulfonate), chiral ligand, chloroform, inert | 5 h | Cyclopropane ester (intermed.) |

| 2 | Triethylsilane, trifluoroacetic acid, dichloromethane | 1.5 h | 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (good yield) |

- High enantioselectivity

- Mild conditions

- Good to excellent yields

Reference: Benelkebir, H. et al., Bioorganic and Medicinal Chemistry, 2011, 19(12), 3709–3716.

Simmons–Smith Cyclopropanation

The Simmons–Smith reaction is a classical method for cyclopropanation of alkenes. In this context, 4-methoxystyrene can be treated with diiodomethane and a zinc-copper couple to generate the cyclopropane ring, followed by carboxylation to introduce the carboxylic acid group. This method is robust but may require further functional group manipulations to install the acid moiety.

Key Data Table: Simmons–Smith Cyclopropanation

| Step | Reagents & Conditions | Product (Yield) |

|---|---|---|

| 1 | Diiodomethane, Zn-Cu, ether | Cyclopropane derivative |

| 2 | Carboxylation (CO₂, base, acid) | This compound |

- Readily available reagents

- Stereoselective under optimized conditions

- Multi-step process

- Potential for byproduct formation

Stepwise Synthesis via Functionalized Intermediates

A stepwise approach involves the synthesis of functionalized cyclopropane intermediates, such as cyclopropyl ketones or esters, followed by hydrolysis or further functional group transformations to yield the carboxylic acid. For example, coupling reactions using carbodiimide reagents (e.g., EDCI) have been employed to generate cyclopropane carboxylic acid derivatives, often as intermediates for further elaboration.

Key Data Table: Stepwise Synthesis

| Step | Reagents & Conditions | Time | Product (Yield) |

|---|---|---|---|

| 1 | EDCI, HOBt, DIPEA, DMF, 4-methoxyphenyl cyclopropane | 12 h | Amide intermediate (55%) |

| 2 | Acidic deprotection, dioxane, HCl | 2 h | Cyclopropane carboxylic acid |

- Modular synthesis

- Allows for introduction of diverse substituents

- Multiple purification steps

- Lower overall yield compared to direct cyclopropanation

Comparative Analysis of Methods

Research Findings and Notes

- The copper-catalyzed asymmetric cyclopropanation is currently the most selective and efficient method for preparing enantioenriched this compound.

- The Simmons–Smith method remains valuable for its operational simplicity and adaptability to various substituted styrenes.

- Stepwise approaches are advantageous when further functionalization or derivatization is required, though they may suffer from lower overall yields and increased purification demands.

- No direct, large-scale industrial procedures specific to this compound were found in the surveyed literature, but the above methods are scalable with appropriate optimization.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized for high yield and purity?

Answer: The compound can be synthesized via cyclopropanation reactions, such as the Hofmann rearrangement under electrochemical conditions . Key steps include:

- Substrate preparation : Start with a pre-functionalized cyclopropane precursor, e.g., 1-(4-Methoxyphenyl)cyclopropane derivatives.

- Reaction optimization : Adjust pH (e.g., pH 1 for acidic conditions) and temperature (room temperature to 40°C) to stabilize intermediates .

- Purification : Use recrystallization or chromatography (HPLC) to isolate the carboxylic acid form. Yield improvements (e.g., >70%) are achievable by controlling steric hindrance from the 4-methoxy group .

Q. How can the structural integrity of this compound be validated using spectroscopic methods?

Answer:

- NMR : Analyze - and -NMR for cyclopropane ring protons (δ 1.2–2.5 ppm) and carboxylic acid protons (broad signal at δ 10–12 ppm). The 4-methoxy group shows a singlet at δ 3.8–3.9 ppm .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 207.1) and fragmentation patterns using high-resolution MS .

- X-ray crystallography : Resolve crystal structures to verify cyclopropane ring geometry and substituent positions .

Q. What are the stability considerations for this compound under different storage conditions?

Answer:

- Thermal stability : Decomposition occurs above 120°C; store below 25°C in airtight containers .

- Light sensitivity : The 4-methoxy group may undergo photodegradation; use amber vials for long-term storage .

- pH-dependent stability : The carboxylic acid form is stable in acidic conditions (pH 3–6) but may decarboxylate at extreme pH .

Advanced Research Questions

Q. How does the electronic nature of the 4-methoxy group influence the reactivity of the cyclopropane ring in catalytic applications?

Answer:

- Electron-donating effects : The methoxy group increases electron density on the cyclopropane ring, enhancing susceptibility to electrophilic attacks (e.g., in Suzuki-Miyaura couplings) .

- Steric effects : Substituent positioning (para vs. meta) alters ring strain and transition-state energetics. Computational studies (DFT) are recommended to model reaction pathways .

- Experimental validation : Compare reaction rates with analogs (e.g., 2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid) to isolate electronic vs. steric contributions .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

Answer:

- Dose-response profiling : Re-evaluate IC values across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .

- Metabolite analysis : Use LC-MS to detect in situ degradation products (e.g., decarboxylated derivatives) that may confound activity .

- Structural analogs : Synthesize and test methylated or fluorinated derivatives to correlate substituent effects with bioactivity .

Q. How can computational modeling guide the design of this compound as a drug candidate?

Answer:

- Docking studies : Simulate interactions with target proteins (e.g., cyclooxygenase-2) to optimize binding affinity. Focus on the carboxylic acid moiety for hydrogen bonding .

- ADMET prediction : Use tools like SwissADME to assess solubility (LogP ≈ 2.1) and metabolic stability (CYP450 interactions) .

- QSAR analysis : Build models using derivatives (e.g., 2-(4-Ethylphenyl)propanoic acid) to predict toxicity and efficacy .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.